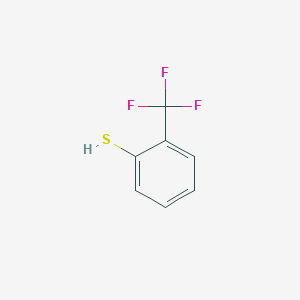

2-(三氟甲基)苯硫酚

描述

2-(Trifluoromethyl)benzenethiol is a useful research compound. Its molecular formula is C7H5F3S and its molecular weight is 178.18 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(Trifluoromethyl)benzenethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Trifluoromethyl)benzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)benzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

可见光促进的苯硫酚 S-三氟甲基化

该化合物已用于可见光促进的苯硫酚 S-三氟甲基化反应,反应中使用三氟甲基苯基砜作为三氟甲基自由基前体。 芳基硫醇阴离子可以与三氟甲基苯基砜形成电子供体-受体 (EDA) 络合物,在可见光照射下,该络合物可以发生分子内单电子转移 (SET) 反应 .

荧光探针的开发

“2-(三氟甲基)苯硫酚”已被用于开发用于检测和成像 PhSH 的荧光探针。 这些探针根据识别基团进行分类,并根据其结构和传感性能进行详细说明 .

农药、聚合物和药物的合成

苯硫酚及其衍生物,包括“2-(三氟甲基)苯硫酚”,是高反应性的芳香硫醇,在化工行业中广泛用于制备农药、聚合物和药物 .

环境和生物监测

由于其高反应性和毒性,开发高灵敏度和高选择性的方法来监测环境和生物系统中的“2-(三氟甲基)苯硫酚”至关重要 .

细胞内成像

作用机制

Target of Action

2-(Trifluoromethyl)thiophenol, also known as 2-(Trifluoromethyl)benzenethiol or 2-(trifluoromethyl)benzene-1-thiol, is an organic compound It’s known that the compound can cause irritation to the skin and eyes, and can be harmful if swallowed, in contact with skin, or if inhaled . This suggests that it may interact with proteins or enzymes in the skin, eyes, and respiratory system.

Mode of Action

It has been used in the trifluoromethylation of thiophenols and thiols under metal-free conditions . This process involves the formation of electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Biochemical Pathways

It’s known that the compound can form unusual stabilizing bifurcated cf⋯hs and cf⋯sh interactions . These interactions are crucial for the stabilization of the conformer geometries .

Pharmacokinetics

Its physical and chemical properties such as density (135 g/mL at 25 °C), boiling point (175-177 °C), and vapor pressure (163mmHg at 25°C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It’s known that the compound can cause irritation to the skin and eyes, and can be harmful if swallowed, in contact with skin, or if inhaled . This suggests that it may cause changes at the cellular level, potentially leading to inflammation or other responses.

Action Environment

The action of 2-(Trifluoromethyl)thiophenol can be influenced by environmental factors. For instance, the compound’s trifluoromethylation process can be carried out under visible light irradiation . Moreover, the compound is sensitive to stench , suggesting that its stability and efficacy could be affected by the presence of certain odors or gases in the environment.

生化分析

Biochemical Properties

2-(Trifluoromethyl)thiophenol plays a significant role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of its notable applications is in the preparation of p38 MAP kinase inhibitors, which are crucial in regulating inflammatory responses and cell differentiation . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to effectively cross lipid membranes and interact with intracellular targets . Additionally, the thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation.

Cellular Effects

The effects of 2-(Trifluoromethyl)thiophenol on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with p38 MAP kinase can modulate the expression of genes involved in inflammation and stress responses . Furthermore, its ability to cross cell membranes allows it to affect intracellular signaling cascades, potentially altering cellular functions such as proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, 2-(Trifluoromethyl)thiophenol exerts its effects through several mechanisms. The compound can form electron donor-acceptor complexes with biomolecules, leading to single electron transfer reactions under specific conditions . This interaction can result in the activation or inhibition of enzymes, depending on the nature of the target. Additionally, the trifluoromethyl group can enhance the compound’s stability and binding affinity to its targets, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Trifluoromethyl)thiophenol can change over time due to its stability and degradation properties. The compound is relatively stable under inert gas conditions but can degrade when exposed to air or light . Long-term studies have shown that its effects on cellular function can persist, with potential cumulative impacts on cell viability and function . These temporal effects are crucial for understanding the compound’s long-term safety and efficacy in research and industrial applications.

Dosage Effects in Animal Models

The effects of 2-(Trifluoromethyl)thiophenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it can cause toxic or adverse effects, including central nervous system damage, respiratory issues, and muscle weakness . Understanding the dosage-dependent effects is essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

2-(Trifluoromethyl)thiophenol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo biotransformation through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, highlighting the importance of studying its metabolism in detail.

Transport and Distribution

The transport and distribution of 2-(Trifluoromethyl)thiophenol within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich tissues . It can also interact with transporters and binding proteins, affecting its localization and concentration within different cellular compartments . These factors are critical for understanding the compound’s pharmacokinetics and biodistribution.

Subcellular Localization

The subcellular localization of 2-(Trifluoromethyl)thiophenol can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with mitochondrial proteins can influence mitochondrial function and energy metabolism . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

2-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3S/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGQHRKNXSUPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380699 | |

| Record name | 2-(Trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13333-97-6 | |

| Record name | 2-(Trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)benzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

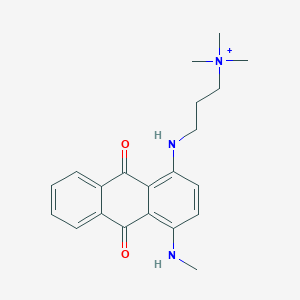

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the intramolecular interactions in 2-(Trifluoromethyl)thiophenol so unique?

A: This compound exhibits two unusual bifurcated intramolecular interactions depending on its conformation. The cis conformer features a bifurcated C-F···H-S hydrogen bond, where the fluorine atom interacts with the hydrogen of the thiol group. Conversely, the trans conformer displays a rare bifurcated C-F···S-H interaction, where the fluorine interacts directly with the sulfur atom. []

Q2: How did the researchers confirm the presence and influence of these interactions?

A2: The study employed a multifaceted approach:

- NMR Spectroscopy: Experimental measurements of the JFH spin-spin coupling constant (SSCC) provided direct evidence of through-space interactions between fluorine and hydrogen atoms. []

- Theoretical Calculations: Natural Bond Orbital (NBO) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interactions (NCI) framework were employed to further characterize the nature and strength of these interactions. Notably, the calculations revealed that the observed positive JFH SSCC predominantly originates from the trans conformer due to strong steric interactions between fluorine lone pairs and the S-H bonding orbital. []

Q3: What are the implications of understanding these interactions in 2-(Trifluoromethyl)thiophenol?

A3: Unraveling these interactions offers valuable insights into:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-](/img/structure/B85767.png)